2-Vinylanthracene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

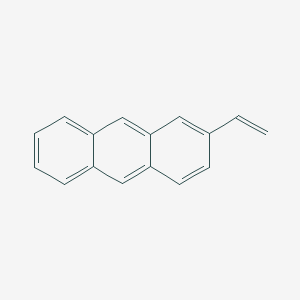

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJXKVJBAHQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403010 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-16-6 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinylanthracene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-vinylanthracene, a valuable building block in organic synthesis, through the robust and versatile Wittig reaction. This document details the underlying chemical principles, experimental protocols, and expected outcomes, tailored for professionals in research and development.

Introduction to the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning chemical reaction that converts an aldehyde or ketone into an alkene through the reaction with a phosphorus ylide (also known as a Wittig reagent).[1][2] This method is highly valued in organic synthesis for its reliability and the high degree of control it offers over the location of the newly formed double bond, a significant advantage over many elimination reactions that can produce mixtures of isomers.[1] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

The synthesis of this compound via the Wittig reaction involves the reaction of 2-anthraldehyde with methylenetriphenylphosphorane, a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds in two main stages: the formation of the phosphorus ylide and the subsequent Wittig reaction with 2-anthraldehyde.

Ylide Formation

The process begins with the deprotonation of methyltriphenylphosphonium bromide using a strong base, such as sodium hydroxide, to form the reactive methylenetriphenylphosphorane ylide.[2][3]

Wittig Reaction

The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of 2-anthraldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to form a four-membered oxaphosphetane ring.[1] This intermediate is unstable and spontaneously decomposes to yield the desired this compound and triphenylphosphine oxide.[1]

The following diagrams illustrate the overall experimental workflow and the detailed reaction mechanism.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the available literature, the following procedure is adapted from established methods for the synthesis of structurally similar vinyl-substituted anthracenes, such as trans-9-(2-phenylethenyl)anthracene.[1][2][4][5]

Materials and Reagents

-

2-Anthraldehyde

-

Methyltriphenylphosphonium bromide

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane

-

2-Propanol

-

Anhydrous calcium chloride

-

Deionized water

Reaction Procedure

-

In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 2-anthraldehyde and methyltriphenylphosphonium bromide.

-

Add dichloromethane to the flask and stir the mixture to dissolve the solids.

-

While stirring vigorously, add 50% aqueous sodium hydroxide dropwise to the reaction mixture.

-

Continue to stir the mixture vigorously at room temperature for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Transfer the reaction mixture to a 125 mL separatory funnel.

-

Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.

-

Add deionized water to the separatory funnel, shake, and allow the layers to separate.

-

Collect the lower organic layer.

-

Wash the aqueous layer with an additional portion of dichloromethane and combine the organic layers.

-

Dry the combined organic layers over anhydrous calcium chloride.

-

Decant the dried organic solution and evaporate the dichloromethane to obtain the crude product.

-

Purify the crude product by recrystallization from hot 2-propanol.[1][6]

-

Collect the purified crystals of this compound by vacuum filtration and dry them.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. Note that the yield is an estimate based on similar Wittig reactions.

| Compound | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Anthraldehyde | 206.24 | Solid | 135-138 |

| Methyltriphenylphosphonium bromide | 357.23 | Solid | 232-234 |

| This compound | 204.27 | Solid | Not available |

| Triphenylphosphine oxide | 278.28 | Solid | 156-158 |

Expected Yield: Based on analogous Wittig reactions, a yield in the range of 40-70% of the purified product can be anticipated.[7]

Spectroscopic Data for this compound

-

¹H NMR: Expected signals would include those for the vinyl protons (typically in the range of 5-7 ppm) and the aromatic protons of the anthracene core (in the range of 7-9 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the vinyl carbons and the aromatic carbons of the anthracene moiety.

-

IR Spectroscopy: Key absorption bands would be expected for the C=C stretching of the vinyl group and the aromatic C-H and C=C stretching vibrations.

This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound via the Wittig reaction. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible yield and purity for their specific applications.

References

An In-depth Technical Guide to the Heck Coupling Reaction for the Preparation of 2-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Heck coupling reaction as a powerful methodology for the synthesis of 2-vinylanthracene, a valuable building block in the development of advanced materials and pharmaceutical agents. The document details the core principles of the reaction, presents generalized experimental protocols, and summarizes key quantitative data from related transformations to facilitate the design and execution of this important synthetic procedure.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This versatile and robust reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in constructing substituted alkenes.[2] In the context of preparing this compound, the Heck reaction typically involves the coupling of a 2-haloanthracene, such as 2-bromoanthracene, with a suitable vinylating agent in the presence of a palladium catalyst and a base.

The general transformation can be represented as follows:

Caption: General scheme of the Heck reaction for the synthesis of this compound from 2-bromoanthracene.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromoanthracene) to form a Pd(II)-aryl complex.[1][3]

-

Olefin Coordination and Insertion: The alkene (vinylating agent) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.[1][3]

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the vinylated product and a palladium-hydride species.[1][3]

-

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[1]

Experimental Protocols

General Protocol for Heck Coupling of 2-Bromoanthracene with Ethylene

This protocol is adapted from procedures for the low-pressure vinylation of aryl bromides.[4]

Materials:

-

2-Bromoanthracene

-

Palladacycle catalyst (e.g., derived from acetophenone oxime)[4]

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMAc)

-

Phenothiazine (radical inhibitor, optional)[4]

-

Ethylene gas

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, Fisher-Porter bottle)

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a Fisher-Porter bottle) equipped with a magnetic stir bar, add 2-bromoanthracene, the palladacycle catalyst, potassium acetate, and phenothiazine (if used).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylacetamide via syringe.

-

Ethylene Introduction: Pressurize the reaction vessel with ethylene gas to the desired pressure (e.g., 15-30 psi).[4]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 105 °C) with vigorous stirring.[4] Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the ethylene gas. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Heck Coupling of 2-Bromoanthracene with Potassium Vinyltrifluoroborate

This protocol is based on the Suzuki-Miyaura coupling of aryl halides with potassium vinyltrifluoroborate, which can be considered a variation of the Heck reaction.

Materials:

-

2-Bromoanthracene

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

A suitable solvent (e.g., a mixture of toluene and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromoanthracene, potassium vinyltrifluoroborate, palladium(II) acetate, and the phosphine ligand.

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Base Addition: Add the solvent system (e.g., toluene/water) and the base.

-

Reaction: Heat the mixture to reflux with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for Heck coupling reactions of aryl halides, which can serve as a starting point for the optimization of this compound synthesis.

| Aryl Halide | Vinylating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromides/Iodides | Ethylene | Palladacycle (3) | - | KOAc | DMAc | 105 | - | up to 91 | [4] |

| 9,10-Dibromoanthracene | Ethyl acrylate | trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | - | NaOAc·3H₂O | DMF | 110 | 10 | - | [5] |

| Aryl Halide | Ethyl acrylate | Pd(OAc)₂ (0.05 eq) | - | Et₃N | Acetonitrile | Reflux | - | - | [2] |

| Iodobenzene | Styrene | PdCl₂(bipy) | 2,2'-bipyridine | Morpholine | n-octane/p-xylene/ethylene glycol | 120-140 | - | - | [6] |

Mandatory Visualizations

General Workflow for Heck Coupling

The following diagram illustrates the general experimental workflow for the Heck coupling reaction.

General experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

The diagram below illustrates the key steps in the catalytic cycle of the Heck reaction.

Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The Heck coupling reaction stands out as a highly effective and versatile method for the synthesis of this compound. By carefully selecting the palladium catalyst, base, solvent, and vinylating agent, researchers can achieve efficient conversion of 2-haloanthracenes to the desired vinylated product. The protocols and data presented in this guide provide a solid foundation for the development of robust and scalable synthetic routes to this compound, a key intermediate for applications in materials science and drug discovery. Further optimization of the reaction conditions will be crucial for maximizing yields and ensuring the cost-effectiveness of the synthesis on a larger scale.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Coupling | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Vinylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-vinylanthracene, a fluorescent aromatic compound with potential applications in materials science and as a building block in drug development. This document outlines the key spectroscopic techniques used to elucidate its structure and photophysical properties, including detailed experimental protocols and a summary of available data.

Introduction

This compound (C₁₆H₁₂) is a polycyclic aromatic hydrocarbon (PAH) consisting of an anthracene core substituted with a vinyl group at the 2-position.[1][2] Its extended π-conjugated system imparts characteristic spectroscopic properties that are sensitive to its molecular environment. Understanding these properties is crucial for its application in various fields, including as a fluorescent probe, in polymer chemistry, and for the synthesis of more complex molecules.[2][3] This guide focuses on its characterization by UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of published data specifically for the 2-isomer, comparative data for the closely related 9-vinylanthracene is included where available to provide context.

Table 1: UV-Visible Absorption and Fluorescence Data

| Parameter | This compound | 9-Vinylanthracene (for comparison) | Solvent |

| Absorption Maxima (λ_abs, nm) | Data not available in searched literature | ~390-392 nm[4][5] | DMSO[4][5] |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available in searched literature | Data not available in searched literature | - |

| Emission Maxima (λ_em, nm) | Data not available in searched literature | ~475 nm[4] | DMSO[4] |

| Fluorescence Quantum Yield (Φ_F) | Data not available in searched literature | 0.60[4] | DMSO[4] |

Table 2: ¹H NMR Spectroscopic Data

| Proton Assignment | This compound (Predicted) | 9-Vinylanthracene (for comparison, CDCl₃) |

| Vinyl Protons | ~5.0-7.0 ppm | 6.97 (d), 7.93 (d) ppm[5] |

| Aromatic Protons | ~7.5-8.5 ppm | 7.35-8.44 (m) ppm[5] |

Note: Predicted values for this compound are based on general principles of NMR spectroscopy for aromatic and vinylic protons.

Table 3: ¹³C NMR Spectroscopic Data

| Carbon Assignment | This compound (Predicted) | 9-Vinylanthracene (for comparison, CDCl₃) |

| Vinyl Carbons | ~110-140 ppm | 124.91, 137.35 ppm[5] |

| Aromatic Carbons | ~120-135 ppm | 125.21 - 132.79 ppm[5] |

Note: Predicted values for this compound are based on general principles of NMR spectroscopy for aromatic and vinylic carbons.

Table 4: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3080 | =C-H stretch (vinyl & aromatic) | Medium | [4] |

| ~1630 | C=C stretch (vinyl) | Medium | [4] |

| ~1600-1450 | C=C stretch (aromatic ring) | Medium-Strong | [4] |

| ~990, 910 | =C-H bend (vinyl out-of-plane) | Strong | [4] |

| ~900-675 | C-H bend (aromatic out-of-plane) | Strong | [4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for polycyclic aromatic hydrocarbons and should be adapted as necessary for specific instrumentation and experimental goals.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorptivity (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a UV-grade solvent such as cyclohexane, ethanol, or dichloromethane. A series of dilutions (e.g., 1-20 µM) are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is zeroed with a cuvette containing the pure solvent.

-

Data Acquisition: The absorption spectra of the prepared solutions are recorded over a relevant wavelength range (e.g., 200-500 nm). The absorbance should ideally be kept within the linear range of the instrument (typically 0.1-1.0).

-

Data Analysis: The wavelengths of maximum absorbance are identified from the spectra. The molar absorptivity is calculated at each λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and the fluorescence quantum yield (Φ_F) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic-grade solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is used.

-

Data Acquisition:

-

Excitation Spectrum: The emission wavelength is fixed at the expected maximum, and the excitation wavelength is scanned to determine the optimal excitation wavelength.

-

Emission Spectrum: The sample is excited at its absorption maximum (determined from UV-Vis or the excitation spectrum), and the emitted light is scanned over a range of longer wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][6][7] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in signal assignment.

-

Data Analysis: The chemical shifts (δ) are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The integration of ¹H signals provides the relative number of protons, and the splitting patterns (multiplicity) and coupling constants (J) give information about neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet (by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk), as a mull (by grinding the solid with Nujol), or by depositing a solution of the compound onto a suitable IR-transparent window (e.g., NaCl, CaF₂) and allowing the solvent to evaporate. For more detailed studies, matrix isolation spectroscopy can be used where the sample is co-deposited with an inert gas (e.g., Argon) onto a cold window (e.g., 12 K).[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations (stretching, bending) of the functional groups present (e.g., C-H bonds of the vinyl and aromatic groups, C=C bonds).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic techniques and the properties they probe for this compound.

References

- 1. This compound | C16H12 | CID 4413601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

1H NMR Analysis of 2-Vinylanthracene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader:

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental 1H NMR data for 2-vinylanthracene, including specific chemical shifts, coupling constants, and multiplicities, could not be located. The majority of accessible information pertains to its isomer, 9-vinylanthracene, or other substituted derivatives.

Therefore, this guide will proceed by providing a theoretical framework for the 1H NMR analysis of this compound based on established principles of nuclear magnetic resonance spectroscopy and known chemical shift ranges for analogous structures. The provided data tables and experimental protocols are predictive and illustrative, designed to guide researchers in the analysis of this compound should the data become available.

Predicted 1H NMR Spectral Data for this compound

The structure of this compound consists of an anthracene core with a vinyl group attached at the C2 position. The 1H NMR spectrum is expected to show signals corresponding to the vinylic protons and the aromatic protons of the anthracene ring system.

Table 1: Predicted 1H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α | ~6.8 - 7.5 | Doublet of doublets (dd) | Jα,β-trans ≈ 16-18 Hz, Jα,β-cis ≈ 10-12 Hz |

| H-β (trans) | ~5.8 - 6.2 | Doublet (d) | Jβ-trans,α ≈ 16-18 Hz |

| H-β (cis) | ~5.3 - 5.7 | Doublet (d) | Jβ-cis,α ≈ 10-12 Hz |

| Aromatic Protons | ~7.4 - 8.5 | Multiplets (m), Doublets (d), Singlets (s) | Various |

Note: The chemical shifts for the aromatic protons of the anthracene core are complex and would appear as a series of multiplets, doublets, and potentially singlets in the downfield region of the spectrum. The exact assignment would require two-dimensional NMR techniques such as COSY and HMQC.

Experimental Protocol for 1H NMR Analysis

The following provides a generalized, yet detailed, methodology for acquiring and processing the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Solvent Selection: A deuterated solvent that can fully dissolve this compound is required. Chloroform-d (CDCl₃) is a common choice for aromatic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended for optimal signal dispersion.

-

Tuning and Shimming: The spectrometer probe should be tuned to the proton frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the signals should be integrated to determine the proton ratios.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Logical Workflow for 1H NMR Analysis of this compound

The following diagram illustrates the logical steps involved in the 1H NMR analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for 1H NMR Analysis of this compound.

This guide provides a foundational understanding and a practical framework for the 1H NMR analysis of this compound. Researchers who successfully synthesize or acquire this compound can utilize these principles to interpret its proton NMR spectrum and confirm its chemical structure.

Fluorescence spectroscopy of 2-Vinylanthracene

An In-depth Technical Guide to the Fluorescence Spectroscopy of 2-Vinylanthracene

Abstract

This technical guide provides a comprehensive overview of the fluorescence spectroscopy of this compound (2-VA), a vinyl-substituted polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental data for the 2-substituted isomer in peer-reviewed literature, this document leverages data from the closely related and well-studied 9-Vinylanthracene as a proxy to detail its core photophysical properties. This guide covers the fundamental principles, detailed experimental protocols for characterization, and expected photophysical data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the application of fluorescent probes and photoactive molecules.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their distinct electronic and photophysical properties. The introduction of a vinyl (-CH=CH₂) substituent to the anthracene core can significantly modulate these characteristics by extending the π-conjugated system. This modification often leads to altered absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This compound, with its specific substitution pattern, is an intriguing molecule for applications in materials science, organic electronics, and as a fluorescent probe in biological systems.[1] Understanding its fluorescence properties is critical for harnessing its full potential.

This guide details the principles of fluorescence spectroscopy as applied to this compound, outlines standardized experimental procedures, and presents expected photophysical data based on its close structural analog, 9-Vinylanthracene.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state, and then emits a photon as the electron returns to the ground state.[2] This process is typically illustrated using a Jablonski diagram.

Jablonski Diagram for this compound

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. For a fluorophore like this compound, the key processes are:

-

Absorption (Excitation): The molecule absorbs a photon, transitioning from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is a very fast process.

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.[2]

-

Fluorescence Emission: The molecule returns from the S₁ state to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[2][3]

-

Non-Radiative Decay: The excited molecule can also return to the ground state via non-radiative pathways like internal conversion or intersystem crossing to a triplet state (T₁), which can then lead to phosphorescence or non-radiative decay.

References

A Technical Guide to the Photophysical Properties of 2-Vinylanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of 2-vinylanthracene and its derivatives. Anthracene-based compounds are a significant class of polycyclic aromatic hydrocarbons, widely studied for their intrinsic luminescent properties.[1][2] The introduction of a vinyl substituent at the 2-position, along with other functional groups, allows for the fine-tuning of their electronic and photophysical characteristics, making them suitable for a range of applications including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and photosensitizers.[2][3] This document details their absorption and emission behavior, excited-state dynamics, and the experimental protocols used for their characterization.

Core Photophysical Principles

The interaction of light with this compound derivatives is governed by the principles of molecular photophysics. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation can occur through several pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state. The efficiency and timescale of these processes are dictated by the molecule's structure and its surrounding environment.

A Jablonski diagram provides a visual representation of these electronic transitions and de-excitation pathways.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

1. Absorption and Emission Spectra

Like other polycyclic aromatic hydrocarbons, this compound derivatives exhibit characteristic absorption spectra in the UV-visible region, primarily due to π → π* transitions within the extended conjugated system.[4] The position of the absorption maximum (λ_abs) is sensitive to the extent of conjugation and the nature of substituents on the anthracene core. Increasing conjugation generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.[1]

Fluorescence emission occurs when the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption band corresponding to the S₀ → S₁ transition. The energy difference between the absorption and emission maxima is known as the Stokes shift. Derivatives can be engineered to produce emissions across the visible spectrum, for example, 9,10-diphenylanthracene derivatives are known blue light emitters.[2]

2. Solvatochromism

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in solvent polarity.[5] This phenomenon is particularly pronounced in derivatives with intramolecular charge transfer (ICT) character. In these "push-pull" systems, an electron-donating group and an electron-withdrawing group are attached to the conjugated framework. Upon photoexcitation, electron density moves from the donor to the acceptor, creating a more polar excited state with a larger dipole moment.[6] Polar solvents will stabilize this excited state more than the ground state, leading to a red shift in the emission spectrum.[6]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

3. Excited-State Dynamics

The vinyl group can play a crucial role in the excited-state dynamics of these molecules. For this compound, isomerization in the first excited singlet state has been studied, revealing how solvent viscosity can influence the rate of this process.[7] Such non-radiative decay pathways compete with fluorescence and can significantly impact the fluorescence quantum yield.

Quantitative Photophysical Data

The following table summarizes key photophysical data for selected vinylanthracene derivatives from the literature. These values are highly dependent on the molecular structure and the solvent environment.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine | DMSO | 392 | 495 | - | 0.03 | - | [8] |

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene | - | 478 (onset) | - | - | - | - | [9] |

| Anthracene-BODIPY Dyad (BDP-1) | Dichloromethane | 507 | 552 | 344 | - | - | [4] |

| 2,6-alkynyl-piperazine substituted Anthracene-BODIPY Dyad (BDP-2) | Dichloromethane | 552 | - | 633 | - | - | [4] |

| 2,6-alkynyl-piperazine substituted Anthracene-BODIPY Dyad (BDP-2) | THF | - | - | - | - | 4.09 | [4] |

Note: Data for 9-vinylanthracene derivatives are included for comparative purposes due to the relevance of their photophysical characterization methods.

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining reliable and comparable photophysical data.

1. Synthesis of Vinylanthracene Derivatives

A common and convenient method for synthesizing vinylanthracene derivatives is the Palladium-catalyzed Heck reaction.[8] This involves coupling a haloanthracene (e.g., 2-bromoanthracene) with a vinyl-containing compound.

Caption: Generalized workflow for the synthesis of vinylanthracene derivatives.

2. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: The derivative is dissolved in a spectroscopic grade solvent (e.g., cyclohexane, THF, DMSO) to a concentration of approximately 1-10 µM. The absorbance should be kept below 0.1 at the excitation wavelength to avoid inner filter effects in subsequent fluorescence measurements.[10]

-

Procedure:

-

A quartz cuvette (1 cm path length) is filled with the pure solvent to record a baseline.

-

The same cuvette is rinsed and filled with the sample solution.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 250-600 nm).

-

The wavelength of maximum absorption (λ_abs) is identified.

-

3. Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., PMT).

-

Procedure:

-

Using the same sample prepared for UV-Vis, the solution is placed in the spectrofluorometer.

-

The excitation wavelength is set to the λ_abs determined previously.

-

The emission spectrum is scanned over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid scattered light.

-

The wavelength of maximum emission (λ_em) is identified.

-

4. Fluorescence Quantum Yield (Φ_F) Determination

The comparative method is the most common and reliable approach for determining Φ_F.[10] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: A standard should be chosen that absorbs and emits in a similar spectral region to the test compound. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane.[11]

-

Procedure:

-

Prepare a series of dilute solutions of both the standard and the test compound in the same solvent (if possible). The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. This should yield a linear relationship.

-

The quantum yield of the test sample (X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent. The subscript ST refers to the standard and X to the test sample.

-

References

- 1. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vibrational solvatochromism - Wikipedia [en.wikipedia.org]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. static.horiba.com [static.horiba.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Electrochemical Properties of 2-Vinylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Its vinyl group makes it a suitable monomer for polymerization, leading to poly(this compound), a polymer with potential applications in organic electronics due to its aromatic structure. The electrochemical properties of this compound and its corresponding polymer are of significant interest as they provide insights into their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for designing and fabricating organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This guide provides an in-depth overview of the electrochemical characteristics of this compound and its derivatives, along with the experimental protocols used for their evaluation.

Core Electrochemical Concepts

The electrochemical behavior of this compound is primarily investigated through techniques like cyclic voltammetry (CV). In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The voltammogram provides information about the oxidation and reduction potentials of the analyte.

-

Oxidation: The removal of electrons from a molecule. The oxidation potential is related to the HOMO energy level. A lower oxidation potential indicates that the molecule is more easily oxidized.

-

Reduction: The addition of electrons to a molecule. The reduction potential is related to the LUMO energy level. A more positive reduction potential suggests the molecule is more easily reduced.

The HOMO and LUMO energy levels, often estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, are critical parameters for determining the charge injection and transport properties of a material in an electronic device.

Electrochemical Data

Direct and specific quantitative electrochemical data for the this compound monomer and its unsubstituted homopolymer, poly(this compound), are scarce in publicly available literature. However, data from closely related anthracene-containing polymers can provide valuable insights into the expected electrochemical behavior.

The following table summarizes the electrochemical data for poly(N-vinylcarbazole) functionalized with anthracene (PVK-An), which serves as a relevant model system.

| Compound | Onset Oxidation Potential (Eox) (eV) vs. Ag/AgCl | HOMO Level (eV) | LUMO Level (eV) |

| Poly(N-vinylcarbazole)-functionalized-anthracene (PVK-An) | 1.20 | -5.60 | -2.59 |

Note: The HOMO and LUMO levels are often calculated from the onset oxidation and reduction potentials using empirical formulas, with ferrocene/ferrocenium (Fc/Fc+) as an internal standard. The HOMO level can be estimated using the equation: HOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV. The LUMO level is then often estimated by adding the optical bandgap (determined from UV-Vis spectroscopy) to the HOMO energy level.[1]

Experimental Protocols

The following section details a general experimental protocol for performing cyclic voltammetry on an organic material like this compound or its polymer.

Materials and Setup

-

Electrochemical Cell: A three-electrode cell is typically used.

-

Working Electrode (WE): A conductive surface where the electrochemical reaction of interest occurs. Common choices include glassy carbon, platinum, or indium tin oxide (ITO) coated glass.

-

Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. A common choice is the silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): Completes the electrical circuit. A platinum wire or foil is often used.

-

-

Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) dissolved in an appropriate organic solvent (e.g., acetonitrile or dichloromethane). The electrolyte ensures the conductivity of the solution.

-

Analyte: A dilute solution of this compound or a thin film of poly(this compound) coated on the working electrode.

Procedure

-

Preparation of the Working Electrode: If using a solid electrode, it should be polished and cleaned thoroughly before use. For polymer analysis, a thin film of the polymer is typically cast onto the working electrode by spin-coating, drop-casting, or electropolymerization.

-

Assembly of the Electrochemical Cell: The working, reference, and counter electrodes are assembled in the electrochemical cell containing the electrolyte solution.

-

Deoxygenation: The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cyclic Voltammetry Measurement:

-

The potentiostat is used to apply a potential waveform to the working electrode.

-

The potential is swept from an initial potential to a final potential and then back to the initial potential.

-

The scan rate (e.g., 50-100 mV/s) and the potential window are set based on the expected redox behavior of the analyte.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energy levels of the material.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for a typical cyclic voltammetry experiment.

Relationship between Electrochemical Potentials and Molecular Orbitals

Caption: Correlation of HOMO/LUMO with redox processes.

Electropolymerization of this compound

Caption: Proposed electropolymerization of this compound.

Conclusion

References

An In-depth Technical Guide to the Cyclic Voltammetry of 2-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 2-vinylanthracene studied by cyclic voltammetry. While direct and extensive experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented electrochemistry of anthracene and its derivatives to offer a robust framework for experimental design and data interpretation. This guide is intended to be a valuable resource for professionals in organic electronics, sensor development, and medicinal chemistry.

Introduction to the Electrochemistry of Anthracene Derivatives

Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives are known to be electrochemically active, undergoing both oxidation and reduction processes. These redox events provide critical insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The introduction of substituents, such as a vinyl group at the 2-position, is expected to modulate these properties. The vinyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on its resonance and inductive effects, which in turn will influence the oxidation and reduction potentials of the anthracene core.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of such compounds.[1] It provides information on the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

Expected Electrochemical Behavior of this compound

Based on the behavior of similar aromatic compounds, the cyclic voltammogram of this compound is expected to exhibit at least one reversible or quasi-reversible oxidation wave and one reversible or quasi-reversible reduction wave.

-

Oxidation: The oxidation process involves the removal of an electron from the π-system of the anthracene core to form a radical cation. The vinyl substituent at the 2-position is anticipated to slightly lower the oxidation potential compared to unsubstituted anthracene due to its ability to extend the π-conjugation.

-

Reduction: The reduction process involves the addition of an electron to the π-system, forming a radical anion. The position of the reduction peak will also be influenced by the electronic nature of the vinyl group.

The stability of the generated radical ions will be reflected in the reversibility of the redox peaks. In a fully reversible system, the peak separation between the anodic and cathodic peaks (ΔEp) for a one-electron process is approximately 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) is close to unity.

Experimental Protocols for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements of aromatic hydrocarbons like this compound.[2]

Materials and Reagents

-

Analyte: this compound (typically 1-5 mM concentration)

-

Solvent: Aprotic polar organic solvents such as acetonitrile (ACN) or dichloromethane (CH2Cl2) are commonly used. The solvent should be of high purity and dried before use to avoid interference from water.

-

Supporting Electrolyte: A non-reactive salt is required to ensure the conductivity of the solution. Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6) at a concentration of 0.1 M are typical choices.

-

Electrodes:

-

Working Electrode: A glassy carbon electrode (GCE) or a platinum (Pt) disk electrode is commonly used.[2]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is a typical reference.[2]

-

Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.[2]

-

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Procedure

-

Preparation of the Analyte Solution: Dissolve the this compound and the supporting electrolyte in the chosen solvent to the desired concentrations.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly immersed and positioned.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to encompass the expected redox events of this compound. A wide potential window (e.g., from -2.5 V to +2.0 V vs. Ag/AgCl) is often scanned initially to identify all processes.

-

Select an appropriate scan rate, typically starting at 100 mV/s.

-

Perform the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

-

Data Presentation: Comparative Redox Potentials

| Compound | Oxidation Potential (Epa vs. SCE) | Reduction Potential (Epc vs. SCE) | Solvent | Supporting Electrolyte | Reference |

| Anthracene | ~1.18 V | - | Acetonitrile | 0.1 M LiClO4 | [3] |

| 9,10-Diphenylanthracene | 1.4 V | -1.88 V | Propylene Carbonate | 0.2 M TBABF4 | [4] |

| 9-Bromoanthracene | - | - | Methylene Chloride / 20% TFA | 0.1 M TBAP | [5] |

| 9-Cyanoanthracene | - | - | Trifluoroacetic Acid | 0.1 M TBAP | [5] |

Note: The exact potential values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, etc.).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for cyclic voltammetry studies.

Signaling Pathway of a Reversible Redox Process

Caption: Reversible one-electron oxidation and reduction processes.

Conclusion

This technical guide provides a foundational understanding and a practical framework for conducting cyclic voltammetry studies on this compound. While specific electrochemical data for this compound is not extensively reported, the principles outlined here, based on the behavior of related anthracene derivatives, will enable researchers to design and interpret their experiments effectively. The provided experimental protocol offers a detailed starting point, and the comparative data serves as a valuable reference for contextualizing new findings. Further research is warranted to fully elucidate the specific electrochemical properties of this compound and its potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Anthracene on Ag-Au Alloy Nanoparticles/Overoxidized-Polypyrrole Composite Modified Glassy Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Unveiling the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Energy Levels of 2-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: HOMO and LUMO

The HOMO is the outermost electron-containing orbital of a molecule and is associated with its ability to donate electrons. A higher HOMO energy level indicates a greater propensity for oxidation. Conversely, the LUMO is the lowest energy unoccupied orbital and relates to a molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ease of reduction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

Data Presentation

Due to the absence of specific experimental data for 2-vinylanthracene in the reviewed literature, the following table provides a template for how such data would be presented, populated with representative values for anthracene to serve as a baseline for comparison.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| This compound | Experimental (CV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Computational (DFT) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Anthracene (for comparison) | Experimental | -5.6 to -5.9 | -2.2 to -2.5 | 3.4 to 3.7 | 7.4 | 0.55 |

| Computational (B3LYP/6-31G(d)) | -5.58 | -1.93 | 3.65 | Calculable | Calculable |

Note: Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it is approximately equal to the negative of the HOMO energy (-EHOMO). Electron Affinity (EA) is the energy released when an electron is added to a molecule, and it is approximately equal to the negative of the LUMO energy (-ELUMO).[1][2]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule and to estimate its HOMO and LUMO energy levels.[3][4][5][6]

Methodology:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to prevent interference from oxygen reduction.[5]

-

Electrochemical Cell Setup: A three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]

-

Potential Cycling: The potential of the working electrode is swept linearly with time from an initial potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]

The electrochemical band gap can be estimated from the difference between the onset potentials:

-

Egelectrochem (eV) = Eox - Ered

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule, which is the energy required for an electron to transition from the HOMO to the LUMO upon absorption of light.[7][8][9][10][11]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane).

-

Spectral Acquisition: The absorption spectrum of the solution is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm). A blank spectrum of the solvent is also recorded for background correction.

-

Data Analysis: The wavelength of the absorption onset (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO, is determined from the absorption spectrum. The optical band gap (Egoptical) is then calculated using the following equation:

-

Egoptical (eV) = 1240 / λonset (nm)

This optical band gap is often considered a good approximation of the electronic HOMO-LUMO gap.

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure and properties of molecules like this compound.[12][13][14][15]

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[12]

-

Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. The HOMO-LUMO gap is simply the difference between these two energy levels.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and computational methods for determining the HOMO and LUMO energy levels.

Conclusion

The determination of HOMO and LUMO energy levels is fundamental to characterizing the electronic properties of this compound and predicting its behavior in various applications. While direct experimental values for this specific molecule are not readily found, the well-established techniques of cyclic voltammetry and UV-Vis spectroscopy, complemented by computational DFT studies, provide a robust framework for obtaining this critical information. The detailed protocols and illustrative data presented in this guide offer a solid foundation for researchers to undertake the characterization of this compound and its derivatives, paving the way for its informed application in materials science and drug development.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. uni-due.de [uni-due.de]

- 7. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. physics.iisc.ac.in [physics.iisc.ac.in]

- 9. analyzetest.com [analyzetest.com]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 2026-16-6 and the Structurally Related Pharmaceutical Intermediate, 2-Amino-5-bromo-4-methylpyridine

Introduction: This technical guide addresses the properties and spectra of CAS number 2026-16-6, identified as 2-Vinylanthracene. Initial research indicates a potential discrepancy between the specified CAS number and the detailed requirements of the inquiry, which align more closely with a compound used in pharmaceutical research and development. Therefore, this document is structured into two parts. The first section provides the available data for this compound (CAS 2026-16-6). The second, more extensive section, offers a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2), a compound whose profile matches the in-depth requirements for an audience of researchers and drug development professionals.

Part 1: this compound (CAS 2026-16-6)

This compound is an aromatic hydrocarbon.[1] It is characterized by a vinyl group attached to an anthracene core and is used in cationic polymerization.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2026-16-6 | [1][2] |

| Molecular Formula | C₁₆H₁₂ | [1][3] |

| Molecular Weight | 204.27 g/mol | [1][3] |

| Appearance | Light Yellow Powder | [1] |

| Boiling Point | 377 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [1] |

Spectra

Part 2: 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

This section provides a detailed technical guide on 2-Amino-5-bromo-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6] Its structure, featuring a pyridine ring with amino, bromo, and methyl substituents, offers multiple reactive sites for chemical transformations.[5] This versatility makes it an important building block in the development of biologically active compounds, including kinase inhibitors.[7][8]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 98198-48-2 | [9][10] |

| Molecular Formula | C₆H₇BrN₂ | [9] |

| Molecular Weight | 187.04 g/mol | [9] |

| Appearance | Light yellow crystalline solid | [10] |

| Melting Point | 148-151 °C | [10] |

| Boiling Point | 254.2±35.0 °C (Predicted) | [10] |

| Solubility | Soluble in methanol | [10] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the proton environments in the molecule. The data below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.078 | Singlet | 1H | H-6 (Pyridine) | |

| 6.406 | Singlet | 1H | H-3 (Pyridine) | |

| 4.481 | Singlet | 2H | -NH₂ (Amino) | |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

Mass spectrometry confirms the molecular weight of the compound. The data is consistent with electrospray ionization (ESI).[9]

| m/z Value | Ion | Description | Reference |

| 188 | [M+H]⁺ | Protonated molecular ion | |

| 186/188 | [M]⁺˙ | Molecular ion (with characteristic 1:1 isotopic pattern for Br) | [9][11] |

Vibrational spectroscopy is used for the identification and characterization of the compound's molecular structure.[8] The FT-IR spectrum is typically recorded in the solid phase using the KBr pellet method.[8]

Experimental Protocols

This protocol describes the regioselective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).[5]

Materials:

-

2-Amino-4-methylpyridine[5]

-

N-Bromosuccinimide (NBS)[5]

-

Dimethylformamide (DMF)[5]

-

Acetonitrile[5]

-

Deionized Water[5]

-

Ice bath[5]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.[5]

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled 2-amino-4-methylpyridine solution.[5]

-

Reaction: Allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[5]

-

Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the crude product as a brown solid.[12][13] Collect the solid by vacuum filtration and wash it with water.[13][14]

-

Purification: Wash the dried solid with acetonitrile to remove impurities.[12][14] After filtration and drying, a brown solid is obtained with a yield of approximately 80%.[12]

Safety Precautions: All chemicals should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] N-Bromosuccinimide (NBS) is a lachrymator, and Dimethylformamide (DMF) is a skin and eye irritant.[14]

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer.[11]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl₃.[9]

Mass Spectrometry (ESI-MS):

-

Instrument: Mass spectrometer with an electrospray ionization (ESI) source.[11]

-

Ionization Technique: ESI is well-suited for polar compounds like 2-Amino-5-bromo-4-methylpyridine.[9]

FT-IR Spectroscopy (KBr Pellet Method):

-

Instrument: Fourier-Transform Infrared spectrometer.[8]

-

Sample Preparation: A small amount of the sample (1-2 mg) is mixed with spectroscopic grade KBr (100-200 mg) and ground into a fine powder. The mixture is then pressed into a thin pellet.[8]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

Signaling Pathways and Biological Relevance

Derivatives of 2-Amino-5-bromo-4-methylpyridine have shown potential as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[7] The versatility of this compound allows for its use in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are known to exhibit potent kinase inhibitory activities.[7] Kinase inhibitors often target signaling pathways that are dysregulated in cancer, such as the MAPK signaling pathway.[7]

Visualizations

Caption: Synthesis workflow for 2-Amino-5-bromo-4-methylpyridine.

Caption: Simplified MAPK signaling pathway and potential inhibition.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethenylanthracene: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 2-ethenylanthracene, also known as 2-vinylanthracene. This compound serves as a valuable building block in the synthesis of advanced materials and complex organic molecules. This document details several key synthetic pathways, including the Wittig reaction, Heck reaction, Suzuki coupling, and Grignard reaction, complete with experimental protocols and quantitative data.

Chemical Structure and Identification

2-Ethenylanthracene is a polycyclic aromatic hydrocarbon characterized by a vinyl group attached to the 2-position of the anthracene core.

| Identifier | Value |

| IUPAC Name | 2-ethenylanthracene |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 2026-16-6 |

Structure:

Spectroscopic Data

The structural confirmation of 2-ethenylanthracene is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Signals corresponding to the aromatic protons of the anthracene core are expected in the range of δ 7.5-8.5 ppm. The vinyl protons typically appear as a characteristic set of multiplets between δ 5.0 and 7.0 ppm. | The spectrum will show distinct signals for the aromatic carbons of the anthracene skeleton and the two carbons of the vinyl group. |

Synthetic Methodologies

Several synthetic routes are available for the preparation of 2-ethenylanthracene. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The synthesis of 2-ethenylanthracene via this route involves the reaction of 2-anthraldehyde with a methylidene phosphorus ylide.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Ethenylanthracene via Wittig Reaction

-

Step 1: Preparation of Methyltriphenylphosphonium Bromide.

-

In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as benzene or toluene.

-

Add an excess of methyl bromide and reflux the mixture.[1]

-

The white precipitate of methyltriphenylphosphonium bromide is collected by filtration, washed with the solvent, and dried.

-

-

Step 2: Generation of the Ylide and Reaction with 2-Anthraldehyde.

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or sodium amide, dropwise to generate the orange-red ylide.

-

In a separate flask, dissolve 2-anthraldehyde in anhydrous THF.

-

Slowly add the 2-anthraldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethenylanthracene.

-

| Wittig Reaction Parameters | |

| Phosphonium Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium, Sodium amide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reported Yields (for similar systems) | 40-60%[2] |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. For the synthesis of 2-ethenylanthracene, 2-bromoanthracene can be coupled with ethylene gas.

Reaction Scheme:

2-Bromoanthracene + CH₂=CHBF₃K --(Pd catalyst, Base)--> 2-Ethenylanthracene

2-Bromoanthracene + Mg → 2-Anthracenylmagnesium bromide 2-Anthracenylmagnesium bromide + Acetaldehyde → 1-(Anthracen-2-yl)ethan-1-ol 1-(Anthracen-2-yl)ethan-1-ol --(Acid catalyst, Heat)--> 2-Ethenylanthracene + H₂O

Caption: Workflow for the Wittig synthesis of 2-ethenylanthracene.

References

Methodological & Application

Anionic Polymerization of 2-Vinylanthracene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the anionic polymerization of 2-vinylanthracene, a process that yields well-defined polymers with potential applications in materials science and drug delivery. The protocol detailed below is based on established principles of living anionic polymerization, which allows for precise control over molecular weight and results in a narrow molecular weight distribution.

Data Presentation

| Entry | Initiator System | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Measured Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | sec-Butyllithium | Benzene | Room Temp | 3,000 | 3,000 | 1.04 |

| 2 | sec-Butyllithium | Benzene | Room Temp | 10,000 | 9,800 | 1.05 |

| 3 | n-Butyllithium | Benzene | 30 | - | - | < 1.1 |

Note: Data for entries 1 and 2 are from the living anionic polymerization of 4-vinylbenzocyclobutene, demonstrating typical results for a living system.[2] Entry 3 refers to the living anionic polymerization of 2-vinyldibenzothiophene.[3] Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Experimental Protocol